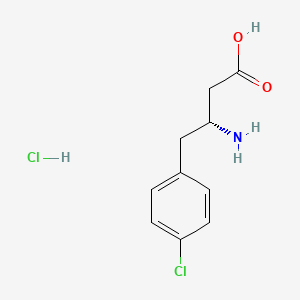
(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is an enantiomer of baclofen, a well-known muscle relaxant and antispastic agent. This compound is an artificial gamma-aminobutyric acid (GABA) receptor agonist, which means it mimics the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, thereby calming nervous activity .
作用机制
Target of Action
The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as ®-Baclofen, is the GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
®-Baclofen acts as an agonist at the GABA receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, GABA . The activation of the GABA receptor leads to a decrease in the excitability of neurons, resulting in a reduction of muscle spasticity .
Biochemical Pathways
The activation of the GABA receptor by ®-Baclofen leads to the opening of chloride channels . This causes an influx of chloride ions into the neuron, making the inside of the neuron more negative and thus less likely to fire an action potential . This inhibitory effect reduces the activity of excitatory pathways in the central nervous system .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
The result of ®-Baclofen’s action is a reduction in muscle spasticity . By inhibiting the activity of excitatory neurons, it decreases the frequency and severity of muscle spasms . This makes it a useful treatment for conditions like multiple sclerosis and spinal cord injury .
Action Environment
The action of ®-Baclofen can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other substances in the body, such as food or other medications, could potentially interact with ®-Baclofen and affect its efficacy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride involves several steps. One common method starts with the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenylnitroethane. This intermediate is then reduced to 4-chlorophenylethylamine, which undergoes a Strecker synthesis to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like crystallization and recrystallization to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield nitro derivatives, while reduction can produce various amines .
科学研究应用
Chemistry
In chemistry, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Biology
In biological research, this compound is used to study the GABAergic system. It helps in understanding how GABA receptors function and how they can be modulated to treat neurological disorders .
Medicine
Medically, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is primarily used in the treatment of muscle spasticity. It is also being investigated for its potential in treating alcohol dependence and other neurological conditions .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals. Its role as a precursor in drug synthesis makes it an essential component in the pharmaceutical industry .
相似化合物的比较
Similar Compounds
Baclofen: The racemic mixture of ®- and (S)-enantiomers.
Phenibut: A derivative of GABA with a phenyl ring.
Pregabalin: Another GABA analogue used to treat neuropathic pain.
Uniqueness
®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its high specificity for GABA-B receptors and its effectiveness in treating muscle spasticity without the addictive potential seen in some other compounds .
属性
IUPAC Name |
(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661575 |
Source


|
| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-59-8 |
Source


|
| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/new.no-structure.jpg)
![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)
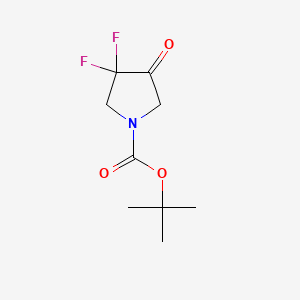
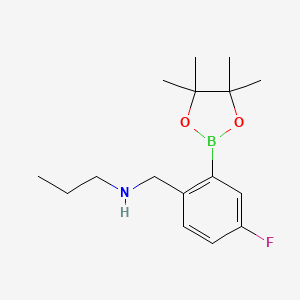


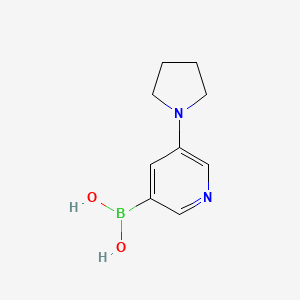

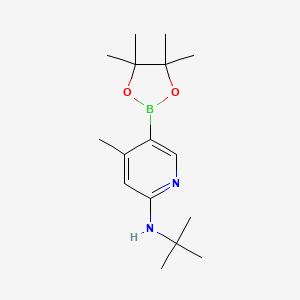
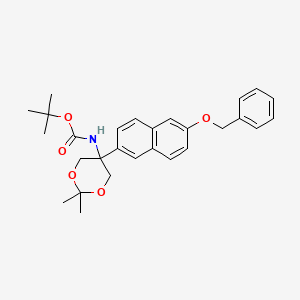
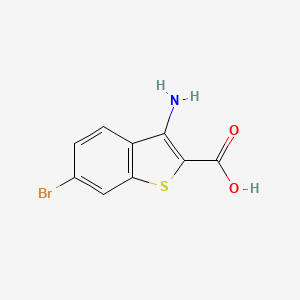
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
